Defined (R)-Enantiomer Configuration vs. (S)-Enantiomer (Impurity 14)
The primary differentiation for CAS 51773-23-0 is its defined (R)-enantiomer configuration, qualifying it as the reference standard for Dextromethorphan Impurity 21. Its counterpart, CAS 29144-31-8, is the (S)-enantiomer, designated as Dextromethorphan Impurity 14 and often described as a complex mixture of rotamers, making it unsuitable as a surrogate for Impurity 21 quantitation [1]. The non-formylated precursor (CAS 51072-35-6) lacks the carbaldehyde moiety, rendering it chemically and analytically distinct [2].
| Evidence Dimension | Chemical Identity & Chromatographic Specificity |
|---|---|
| Target Compound Data | (R)-N-Formyl Octabase; Dextromethorphan Impurity 21 |
| Comparator Or Baseline | CAS 29144-31-8: (S)-N-Formyl Octabase (Dextromethorphan Impurity 14, rotamer mixture). CAS 51072-35-6: Non-formylated hexahydroisoquinoline precursor. |
| Quantified Difference | Strictly different chemical entities with unique CAS numbers and distinct regulatory classifications. No substitution is analytically valid. |
| Conditions | Pharmaceutical impurity profiling for Dextromethorphan API, requiring pharmacopeial (USP/EP) reference standards. |
Why This Matters
For ANDA submissions and QC, using the exact, configurational-specific impurity reference standard is mandatory; any other substance will produce false results.
- [1] CATO Research Chemicals. (n.d.). Dextromethorphan Impurity Standards (CAS 51773-23-0 & CAS 29144-31-8). Retrieved from https://www.catorm.com. View Source
- [2] ChemWhat. (n.d.). Dextromethorphan Impurity 2 (Hydrochloride, CAS 89511-04-6) and related non-formylated entities. Retrieved from https://www.chemwhat.net. View Source
